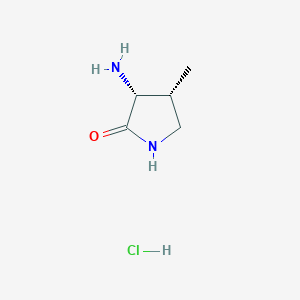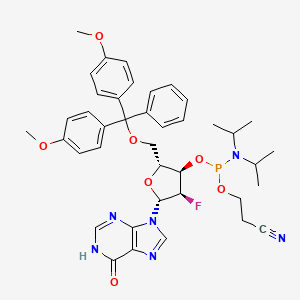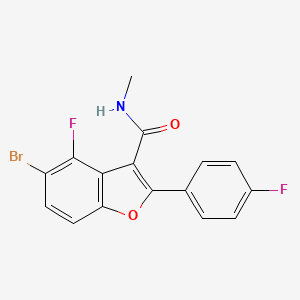
5-Bromo-4-fluoro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluoro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide is a complex organic compound that belongs to the benzofuran class This compound is characterized by the presence of bromine, fluorine, and a carboxamide group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Fluorination: The addition of fluorine atoms to specific positions on the aromatic ring.
N-Methylation: The methylation of the nitrogen atom in the carboxamide group.
These reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Bromo-4-fluoro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-nitrobenzaldehyde: Shares similar halogenation patterns but differs in functional groups.
4-Fluorobenzylamine: Contains fluorine atoms and an amine group, making it structurally related.
3,4-Difluorophenylmagnesium bromide: A Grignard reagent with similar halogenation but different reactivity.
Uniqueness
5-Bromo-4-fluoro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide stands out due to its unique combination of bromine, fluorine, and carboxamide groups attached to a benzofuran ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H10BrF2NO2 |
|---|---|
Molecular Weight |
366.16 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C16H10BrF2NO2/c1-20-16(21)13-12-11(7-6-10(17)14(12)19)22-15(13)8-2-4-9(18)5-3-8/h2-7H,1H3,(H,20,21) |
InChI Key |
CKWRAGHPSKCVKE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(OC2=C1C(=C(C=C2)Br)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


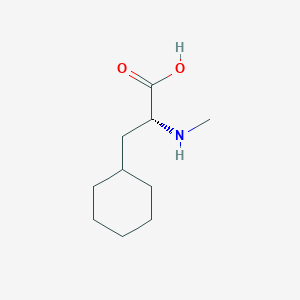
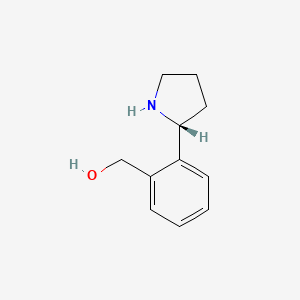
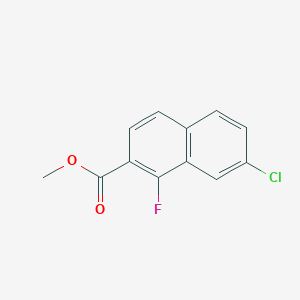
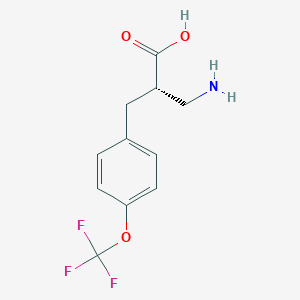
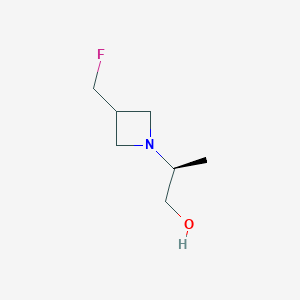
![N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B12950334.png)
![2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12950336.png)
![(7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride](/img/structure/B12950340.png)
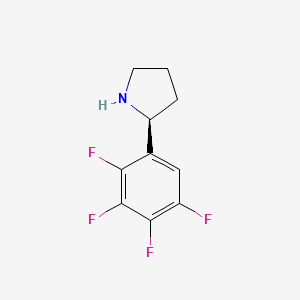
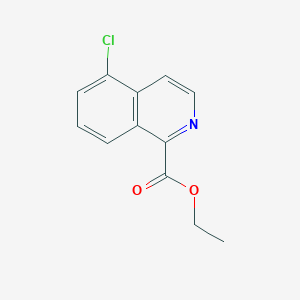
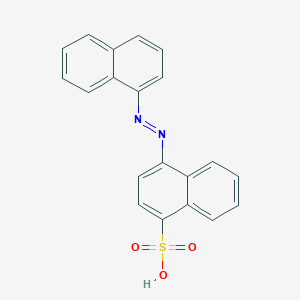
![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)
